molecular formula C20H23N2O3S+ B11215271 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium

Cat. No.: B11215271
M. Wt: 371.5 g/mol
InChI Key: KHGWKLJOCHPIIP-UHFFFAOYSA-N
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Description

3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium is a complex organic compound that belongs to the class of imidazo[2,1-b][1,3]thiazines. This compound is characterized by its unique structure, which includes a phenyl group, a hydroxy group, and a dimethoxyphenyl group. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

The synthesis of 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium involves several steps. One common method includes the reaction of thiourea with alkyl propiolates, aldehydes, and isocyanides under catalyst-free conditions . This multicomponent domino approach allows for the construction of the imidazo[2,1-b][1,3]thiazine scaffold. Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines .

Scientific Research Applications

3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it is studied for its potential pharmacological activities, including antibacterial, antifungal, and anticancer properties . Additionally, it is used in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. It may act by inhibiting certain enzymes or receptors, leading to the disruption of cellular processes in pathogens or cancer cells. The exact molecular targets and pathways involved depend on the specific biological activity being studied .

Comparison with Similar Compounds

Similar compounds to 3-(3,4-dimethoxyphenyl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium include other imidazo[2,1-b][1,3]thiazine derivatives. These compounds share a similar core structure but differ in the substituents attached to the imidazo[2,1-b][1,3]thiazine ring. For example, 3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-1,2,3,5,6,7-hexahydroimidazo[2,1-b][1,3]thiazin-4-ium is a related compound with different substituents . The uniqueness of this compound lies in its specific substituents, which may confer distinct biological activities and chemical properties.

Properties

Molecular Formula

C20H23N2O3S+

Molecular Weight

371.5 g/mol

IUPAC Name

3-(3,4-dimethoxyphenyl)-1-phenyl-2,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-3-ol

InChI

InChI=1S/C20H23N2O3S/c1-24-17-10-9-15(13-18(17)25-2)20(23)14-21(16-7-4-3-5-8-16)19-22(20)11-6-12-26-19/h3-5,7-10,13,23H,6,11-12,14H2,1-2H3/q+1

InChI Key

KHGWKLJOCHPIIP-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C2(CN(C3=[N+]2CCCS3)C4=CC=CC=C4)O)OC

Origin of Product

United States

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